molecular formula C10H7FN4 B1339449 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile CAS No. 51516-71-3

5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile

Cat. No. B1339449
CAS RN: 51516-71-3
M. Wt: 202.19 g/mol
InChI Key: QMABEDHYXLYKEL-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring. The structure of pyrazoles contains two nitrogen atoms in the ring. They are used as building blocks in the synthesis of various pharmaceutical drugs .


Synthesis Analysis

The synthesis of pyrazole compounds often involves the reaction of hydrazines with 1,3-diketones . The exact method can vary depending on the specific substituents on the pyrazole ring.


Molecular Structure Analysis

The molecular structure of pyrazoles consists of a five-membered ring with two nitrogen atoms. The exact structure of “5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile” would have an amino group at the 5th position, a fluorophenyl group at the 1st position, and a carbonitrile group at the 4th position .


Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions, including substitutions, additions, and oxidations. The exact reactions “5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile” can undergo would depend on the specific conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile” would depend on its specific structure. Pyrazoles generally have high nitrogen content and can act as ligands in coordination chemistry .

Scientific Research Applications

Anticancer Activity

Pyrazole derivatives have been extensively studied for their potential anticancer properties. They can act on various cancer cell lines by interfering with cell proliferation and inducing apoptosis. The presence of a fluorophenyl group, as in “5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile”, may enhance these properties due to the electron-withdrawing nature of the fluorine atom, which could potentially increase the compound’s ability to interact with cancerous cells .

Anti-inflammatory and Analgesic Effects

These compounds are also known for their anti-inflammatory and analgesic effects. They can inhibit the production of inflammatory cytokines and mediators, providing relief from inflammation and pain. The specific structure of “5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile” might contribute to its binding affinity to inflammatory enzymes or receptors .

Antimicrobial Activity

Pyrazole derivatives exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. The amino and nitrile groups present in “5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile” could interact with microbial enzymes or DNA, disrupting their function and leading to microbial death .

Antidiabetic Activity

Some pyrazole derivatives have shown promise in treating diabetes by modulating blood glucose levels. The structural features of “5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile” may allow it to interact with enzymes involved in glucose metabolism, offering a potential therapeutic approach for diabetes management .

Antidepressant Properties

Research has indicated that certain pyrazole derivatives can act as antidepressants by affecting neurotransmitter levels in the brain. The specific interactions of “5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile” with neural receptors or transporters could be explored for potential antidepressant effects .

Anticonvulsant Potential

The anticonvulsant potential of pyrazole derivatives is another area of interest, with some compounds showing efficacy in preventing seizures. The unique structure of “5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile” might influence its ability to modulate neuronal excitability and thus serve as an anticonvulsant agent .

Anti-tubercular Activity

Pyrazole derivatives have been investigated for their anti-tubercular activity, targeting Mycobacterium tuberculosis. The specific molecular interactions of “5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile” with bacterial proteins could be beneficial in developing new anti-tubercular drugs .

Enzyme Inhibition

These compounds are often explored for their ability to inhibit various enzymes that are crucial for disease progression. “5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile” could potentially inhibit enzymes involved in disease pathways, making it a candidate for drug development .

Mechanism of Action

The mechanism of action of pyrazole compounds can vary widely depending on their specific structure and the biological target. Some pyrazole compounds are used as inhibitors for enzymes like cyclooxygenase .

Safety and Hazards

The safety and hazards of “5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile” would depend on its specific structure and properties. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

The future directions for research on “5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile” would depend on its potential applications. Pyrazole compounds are a focus of research in medicinal chemistry due to their wide range of biological activities .

properties

IUPAC Name

5-amino-1-(3-fluorophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN4/c11-8-2-1-3-9(4-8)15-10(13)7(5-12)6-14-15/h1-4,6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMABEDHYXLYKEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70577012
Record name 5-Amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile

CAS RN

51516-71-3
Record name 5-Amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51516-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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